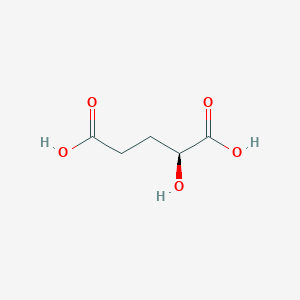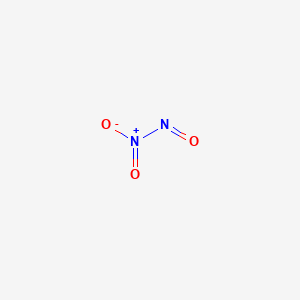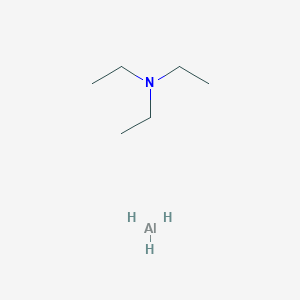
Trihydro(triethylamine)aluminium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trihydro(triethylamine)aluminium, also known as TATE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly reactive and air-sensitive compound that is used in various applications, including organic synthesis and catalysis.
Mecanismo De Acción
The mechanism of action of Trihydro(triethylamine)aluminium involves the transfer of electrons from the reducing agent to the substrate. This process leads to the formation of a highly reactive intermediate, which then reacts with the substrate to form the desired product. Trihydro(triethylamine)aluminium is a highly efficient reducing agent due to its ability to transfer multiple electrons in a single step.
Efectos Bioquímicos Y Fisiológicos
Trihydro(triethylamine)aluminium is not commonly used in biochemical and physiological studies, as it is a highly reactive compound that can cause significant damage to biological systems. However, some studies have shown that Trihydro(triethylamine)aluminium can induce oxidative stress in cells, leading to cellular damage and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trihydro(triethylamine)aluminium is a highly efficient reducing agent that can be used in various chemical reactions. It is also relatively easy to handle and store, making it a popular choice in the laboratory. However, Trihydro(triethylamine)aluminium is a highly reactive compound that can be dangerous if not handled properly. It is also relatively expensive, which can limit its use in some laboratories.
Direcciones Futuras
There are several potential future directions for research involving Trihydro(triethylamine)aluminium. One area of interest is the development of new catalytic systems that incorporate Trihydro(triethylamine)aluminium as a reducing agent. Another area of interest is the use of Trihydro(triethylamine)aluminium in the synthesis of new pharmaceutical compounds. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Trihydro(triethylamine)aluminium and its potential use in medical applications.
Métodos De Síntesis
The synthesis of Trihydro(triethylamine)aluminium is a complex process that involves the reaction of triethylamine with aluminum trichloride in the presence of a reducing agent. The reaction is highly exothermic and requires careful handling to avoid any accidents.
Aplicaciones Científicas De Investigación
Trihydro(triethylamine)aluminium has been extensively studied for its potential applications in organic synthesis and catalysis. It is widely used as a reducing agent in various chemical reactions, including the reduction of ketones, aldehydes, and imines. Trihydro(triethylamine)aluminium has also been used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
12076-08-3 |
|---|---|
Nombre del producto |
Trihydro(triethylamine)aluminium |
Fórmula molecular |
C6H18AlN+6 |
Peso molecular |
131.195358 |
Nombre IUPAC |
alumane;N,N-diethylethanamine |
InChI |
InChI=1S/C6H15N.Al.3H/c1-4-7(5-2)6-3;;;;/h4-6H2,1-3H3;;;; |
Clave InChI |
GVXQKKNXXVBVNI-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC.[AlH3] |
SMILES canónico |
[H+].[H+].[H+].CCN(CC)CC.[Al+3] |
Otros números CAS |
12076-08-3 10422-23-8 |
Pictogramas |
Flammable; Corrosive |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



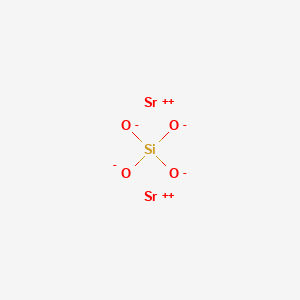
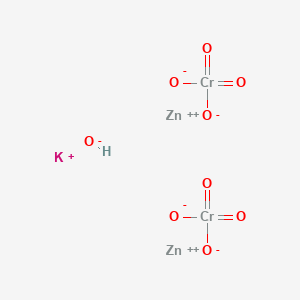
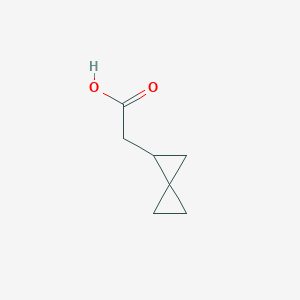

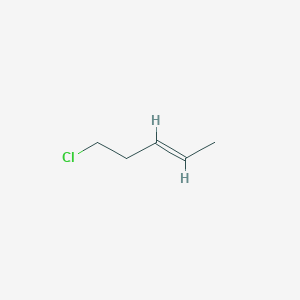
![(1S,2R,3S,4R)-2,3-dichlorobicyclo[2.2.1]heptane](/img/structure/B78286.png)
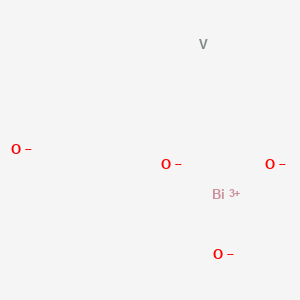
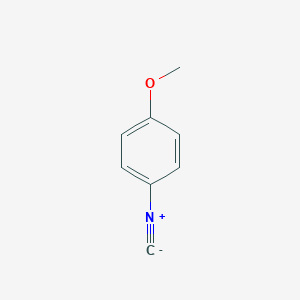
![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)


